2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine
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Overview
Description
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine can be achieved through various methods. One approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of microwave-assisted synthesis and other high-efficiency methods could be scaled up for industrial applications. The choice of method would depend on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while substitution reactions can introduce different functional groups to the triazine ring.
Scientific Research Applications
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets. For example, it acts as an adenosine receptor antagonist, binding to the A2A receptor with high affinity . This interaction can modulate various signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol
- Tris[1,2,4]triazolo[1,3,5]triazine derivatives
- N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)benzamide
Uniqueness
Its combination of a furan ring with a triazolo-triazine moiety provides distinct electronic properties that are valuable in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H7N7O |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C8H7N7O/c9-6-12-7(10)15-8(13-6)11-5(14-15)4-2-1-3-16-4/h1-3H,(H4,9,10,11,12,13,14) |
InChI Key |
ABNZWLHJBSTFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)N)N |
Origin of Product |
United States |
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